molecular formula C26H28ClNO6 B12379408 PD-L1/PD-1-IN-1

PD-L1/PD-1-IN-1

Cat. No.: B12379408
M. Wt: 486.0 g/mol
InChI Key: CLCXWCIEJPJACD-UHFFFAOYSA-N
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Description

PD-L1/PD-1-IN-1 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this pathway, this compound has the potential to enhance the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1/PD-1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-L1. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PD-L1/PD-1-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the molecule’s binding affinity for PD-L1 .

Scientific Research Applications

PD-L1/PD-1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

PD-L1/PD-1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on the surface of T cells. This blockade releases the inhibitory signal that PD-L1 sends to PD-1, allowing T cells to remain active and attack cancer cells. The molecular targets involved in this pathway include the extracellular domains of PD-1 and PD-L1, and the downstream signaling pathways that regulate T cell activation and proliferation .

Comparison with Similar Compounds

PD-L1/PD-1-IN-1 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:

This compound stands out for its balanced profile of efficacy and safety, making it a promising candidate for further development in cancer immunotherapy .

Properties

Molecular Formula

C26H28ClNO6

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3

InChI Key

CLCXWCIEJPJACD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO

Origin of Product

United States

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